molecular formula C11H10O5 B3045837 5,6-Dimethoxybenzofuran-2-carboxylic acid CAS No. 114842-08-9

5,6-Dimethoxybenzofuran-2-carboxylic acid

Cat. No.: B3045837
CAS No.: 114842-08-9
M. Wt: 222.19 g/mol
InChI Key: AWGCBUDAZSSMQT-UHFFFAOYSA-N
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Description

5,6-Dimethoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula [C??H??O?] and a molecular weight of [XXX.XX] g/mol. It is a benzofuran derivative, a class of structures known for their prevalence in medicinal chemistry and organic materials science . This specific carboxylic acid serves as a versatile synthetic building block (synthon) for researchers. Its key functional groups—the carboxylic acid and the dimethoxy-substituted benzofuran core—make it a valuable precursor in the synthesis of more complex molecules, including potential pharmaceuticals, agrochemicals, and ligands for catalysis. The compound is typically supplied as [a white to off-white solid] . Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information. [Hazard statements and precautionary measures would be listed here based on the compound's specific properties.]

Properties

IUPAC Name

5,6-dimethoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-3-6-4-10(11(12)13)16-7(6)5-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGCBUDAZSSMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562622
Record name 5,6-Dimethoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114842-08-9
Record name 5,6-Dimethoxy-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Chemistry of 5,6 Dimethoxybenzofuran 2 Carboxylic Acid

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle for derivatization, enabling the synthesis of amides, esters, and hydrazides through well-established synthetic protocols.

Amide Formation Reactions

The conversion of the carboxylic acid moiety of 5,6-dimethoxybenzofuran-2-carboxylic acid into an amide is a common and significant transformation. This is typically achieved by activating the carboxylic acid, followed by coupling with a primary or secondary amine. One standard method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acid chloride is then treated with the desired amine in the presence of a base, such as triethylamine, to yield the corresponding amide. nih.gov

Alternatively, modern peptide coupling reagents are frequently employed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need for the often harsh conditions of acid chloride formation. Common coupling agents include (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov Another effective system is the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA. researchgate.net These methods are known for their high efficiency and mild reaction conditions, providing access to a diverse range of N-substituted 5,6-dimethoxybenzofuran-2-carboxamides. researchgate.netnih.gov Such reactions have been shown to proceed in high yields, often exceeding 85%. nih.gov

Table 1: Selected Protocols for Amide Formation
Starting MaterialAmineReagents/ConditionsProduct
This compoundPrimary/Secondary Amine (R-NH₂)1. Oxalyl chloride or SOCl₂ 2. Triethylamine (Et₃N)N-substituted-5,6-dimethoxybenzofuran-2-carboxamide
This compoundPrimary/Secondary Amine (R-NH₂)COMU, DIPEA, DMF, Room TemperatureN-substituted-5,6-dimethoxybenzofuran-2-carboxamide
This compoundPrimary/Secondary Amine (R-NH₂)HATU, DIPEA, DMF, Room TemperatureN-substituted-5,6-dimethoxybenzofuran-2-carboxamide

Esterification Protocols

Esterification of the 2-carboxylic acid group is another fundamental derivatization strategy. The synthesis of simple alkyl esters, such as the methyl or ethyl esters, can be accomplished through several methods. A common laboratory-scale procedure involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

For the synthesis of methyl esters, methylation using reagents like dimethyl sulfate (B86663) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone (B3395972) is an effective protocol. scispace.com This reaction typically requires refluxing for an extended period to ensure complete conversion. scispace.com The synthesis of ethyl esters can be achieved by reacting the corresponding salicylaldehyde (B1680747) precursor with ethyl bromoacetate (B1195939) in the presence of a base, which leads to the formation of the ethyl benzofuran-2-carboxylate scaffold. niscair.res.in

Table 2: Representative Esterification Methods
Starting MaterialAlcohol/ReagentReagents/ConditionsProduct
This compoundMethanol (CH₃OH)H₂SO₄ (catalytic), RefluxMethyl 5,6-dimethoxybenzofuran-2-carboxylate
This compoundDimethyl sulfate ((CH₃)₂SO₄)K₂CO₃, Acetone, RefluxMethyl 5,6-dimethoxybenzofuran-2-carboxylate
This compoundEthanol (C₂H₅OH)H₂SO₄ (catalytic), RefluxEthyl 5,6-dimethoxybenzofuran-2-carboxylate

Hydrazide Synthesis

The synthesis of carbohydrazides from carboxylic acids introduces a versatile hydrazide moiety that can serve as a precursor for further heterocyclic synthesis. The conversion of this compound to its corresponding hydrazide is typically a two-step process. First, the carboxylic acid is converted to its methyl or ethyl ester, as described in the esterification protocols. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol, under reflux conditions. This nucleophilic acyl substitution reaction efficiently displaces the alkoxy group to form the stable 5,6-dimethoxybenzofuran-2-carbohydrazide. researchgate.netump.edu.my

Table 3: General Protocol for Hydrazide Synthesis
Starting MaterialReagents/ConditionsProduct
Methyl 5,6-dimethoxybenzofuran-2-carboxylateHydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux5,6-Dimethoxybenzofuran-2-carbohydrazide
Ethyl 5,6-dimethoxybenzofuran-2-carboxylateHydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux5,6-Dimethoxybenzofuran-2-carbohydrazide

Strategic Modification of the Benzofuran (B130515) Ring System

Beyond derivatization of the carboxylic acid, the benzofuran ring itself offers sites for strategic functionalization, allowing for the introduction of new substituents and the extension of the molecular framework.

Site-Selective C-H Arylation for Functionalization

Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, offering an efficient way to modify the benzofuran core. Site-selective C-H arylation has been demonstrated on benzofuran-2-carboxamide (B1298429) derivatives. mdpi.com This transformation typically employs a directing group strategy to control the regioselectivity of the arylation. For instance, the 8-aminoquinoline (B160924) (8-AQ) group can be installed as an amide at the C-2 position. This directing group coordinates to a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and directs the C-H activation and subsequent arylation to a specific position on the benzofuran ring. mdpi.com The reaction is performed with an aryl iodide in the presence of a suitable base and solvent. This methodology has been shown to be effective with aryl iodides bearing electron-donating substituents, leading to good to excellent yields of the C-H arylated products. mdpi.com

Table 4: Example of Directed C-H Arylation
SubstrateArylating AgentCatalyst/ReagentsProduct
N-(quinolin-8-yl)-5,6-dimethoxybenzofuran-2-carboxamideAryl iodide (Ar-I)Pd(OAc)₂, Base, SolventArylated N-(quinolin-8-yl)-5,6-dimethoxybenzofuran-2-carboxamide

Halogenation of the Benzofuran Moiety

The introduction of halogen atoms onto the benzofuran ring system is a valuable transformation, as the resulting halo-derivatives can serve as key intermediates for further cross-coupling reactions. The electron-rich nature of the dimethoxy-substituted benzene (B151609) ring influences the regioselectivity of electrophilic halogenation. Direct bromination or chlorination of benzofuran derivatives can be achieved using elemental bromine (Br₂) or chlorine (Cl₂), respectively. scispace.com For example, reacting a methyl benzofurancarboxylate with bromine in a solvent like chloroform (B151607) can lead to the substitution of hydrogen atoms on the aromatic ring. scispace.com The specific positions of halogenation (e.g., C-4, C-7) depend on the existing substitution pattern and reaction conditions.

Table 5: General Halogenation Reactions
SubstrateHalogenating AgentSolventPotential Product
Methyl 5,6-dimethoxybenzofuran-2-carboxylateBromine (Br₂)Chloroform (CHCl₃)Methyl bromo-5,6-dimethoxybenzofuran-2-carboxylate
Methyl 5,6-dimethoxybenzofuran-2-carboxylateChlorine (Cl₂)Chloroform (CHCl₃)Methyl chloro-5,6-dimethoxybenzofuran-2-carboxylate

Annulation Reactions for Fused Heterocyclic Architectures

Annulation reactions involving this compound or its derivatives are pivotal in the construction of polycyclic molecules where another heterocyclic ring is fused to the benzofuran framework. Such fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. While direct annulation from the carboxylic acid can be challenging, it is often converted into more reactive intermediates, such as amides or esters, to facilitate the desired ring-forming reactions.

One common strategy involves the synthesis of benzofuro[3,2-b]pyridines. This can be conceptualized as starting from the conversion of this compound to its corresponding amide. The amide can then undergo a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent. Subsequent cyclization and dehydration would lead to the formation of the fused pyridine (B92270) ring. The reaction conditions for such transformations typically require a catalyst and heat to drive the reaction to completion.

Another important class of fused heterocycles are the benzofuro[3,2-d]pyrimidines. The synthesis of these structures from this compound could proceed through the formation of an intermediate with vicinal amino and cyano functionalities on the furan (B31954) ring, which is a common precursor for pyrimidine (B1678525) ring formation. However, a more direct approach from the carboxylic acid would involve its conversion to an acyl isothiocyanate. Reaction of the acyl isothiocyanate with an amine would yield an acylthiourea, which can then be cyclized under basic or acidic conditions to afford the fused pyrimidinone ring.

The following table summarizes potential annulation reactions for the formation of fused heterocyclic systems from derivatives of this compound.

Fused HeterocycleStarting DerivativeKey Reagents and Conditions
Benzofuro[3,2-b]pyridine5,6-Dimethoxybenzofuran-2-carboxamide1,3-Dicarbonyl compound, acid or base catalysis, heat
Benzofuro[3,2-d]pyrimidine5,6-Dimethoxybenzofuran-2-carbonyl isothiocyanateAmine, followed by cyclization (acid or base catalysis)

Click Chemistry Applications in Derivative Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules due to its high efficiency, mild reaction conditions, and broad functional group tolerance. organic-chemistry.orgnih.gov this compound can be readily derivatized to participate in click reactions, enabling its conjugation to a wide variety of molecules, including biomolecules, polymers, and other pharmacophores. scienceopen.com

To utilize this compound in a click reaction, it must first be converted into either an azide (B81097) or an alkyne derivative.

Synthesis of an Azide Derivative: The carboxylic acid can be converted to an acyl azide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with an azide source such as sodium azide. tandfonline.comrsc.org The resulting acyl azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.

Synthesis of an Alkyne Derivative: Alternatively, the carboxylic acid can be coupled with an amino-alkyne or a propargyl alcohol to introduce a terminal alkyne functionality. Standard peptide coupling reagents can be employed for this purpose. The resulting alkyne-functionalized benzofuran can then be reacted with an organic azide via CuAAC to yield the corresponding triazole conjugate. niscair.res.in

The following table outlines the general steps for preparing this compound derivatives for click chemistry and their subsequent reaction.

Derivative TypePreparation from Carboxylic AcidClick Reaction PartnerProduct
Acyl AzideActivation of carboxylic acid, followed by reaction with sodium azideTerminal Alkyne1,4-Disubstituted 1,2,3-triazole
Terminal AlkyneCoupling with an amino-alkyne or propargyl alcoholOrganic Azide1,4-Disubstituted 1,2,3-triazole

The application of click chemistry to derivatives of this compound opens up vast possibilities for the creation of novel molecular probes, drug conjugates, and materials with tailored properties. The high reliability and versatility of this reaction make it an invaluable tool in modern chemical synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR would be essential for the structural confirmation of 5,6-Dimethoxybenzofuran-2-carboxylic acid.

¹H NMR: The proton NMR spectrum would reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzofuran (B130515) ring system, the methoxy (B1213986) group protons, and the carboxylic acid proton would each appear at characteristic chemical shifts. Spin-spin coupling patterns would further help to establish the connectivity of these protons.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information by showing a signal for each unique carbon atom. The chemical shifts of the carbonyl carbon of the carboxylic acid, the aromatic carbons, the carbons of the furan (B31954) ring, and the methoxy carbons would all appear in predictable regions, confirming the carbon skeleton of the molecule.

Expected ¹H and ¹³C NMR Data (Note: The following table is predictive, based on known chemical shift values for similar structural motifs, as specific experimental data was not available in the searched literature.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 ~7.2-7.4 (s) C2: ~158-162 (quart)
H4 ~7.0-7.2 (s) C3: ~110-115 (CH)
H7 ~7.1-7.3 (s) C3a: ~145-150 (quart)
5-OCH₃ ~3.9-4.0 (s, 3H) C4: ~100-105 (CH)
6-OCH₃ ~3.9-4.0 (s, 3H) C5: ~150-155 (quart)
COOH ~12.0-13.0 (br s, 1H) C6: ~148-153 (quart)
C7: ~98-103 (CH)
C7a: ~125-130 (quart)
5-OCH₃: ~55-60 (CH₃)
6-OCH₃: ~55-60 (CH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₀O₅), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.05 g/mol ). The fragmentation pattern in the mass spectrum would likely show characteristic losses of functional groups, such as the loss of a hydroxyl radical (•OH), water (H₂O), a carboxyl group (•COOH), or methyl radicals (•CH₃) from the methoxy groups. These fragmentation pathways help to confirm the presence and connectivity of the different parts of the molecule.

Predicted Mass Spectrometry Data (Note: This data is predictive, as specific experimental data was not available in the searched literature.)

Ion Predicted m/z Description
[M+H]⁺ 223.055 Protonated molecular ion
[M]⁺ 222.048 Molecular ion
[M-CH₃]⁺ 207.024 Loss of a methyl radical
[M-COOH]⁺ 177.055 Loss of the carboxylic acid group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a hallmark of its hydrogen-bonded dimeric structure in the solid state. A strong, sharp absorption around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the ether linkages of the methoxy groups and the furan ring would appear in the fingerprint region (approximately 1000-1300 cm⁻¹), while C-H stretches of the aromatic ring and methoxy groups would be observed around 2850-3100 cm⁻¹.

Predicted Infrared Spectroscopy Data (Note: This data is predictive, as specific experimental data was not available in the searched literature.)

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
2950-3100 C-H stretch Aromatic/Methoxy
1680-1710 (strong) C=O stretch Carboxylic Acid
1580-1620 C=C stretch Aromatic Ring
1200-1300 C-O stretch Aryl Ether

Computational and Theoretical Investigations of 5,6 Dimethoxybenzofuran 2 Carboxylic Acid and Analogs

Quantum Chemical Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jetir.org It is favored for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry, predicting the most stable three-dimensional arrangement of atoms. nih.gov For benzofuran-2-carboxylic acid and its analogs, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate geometric parameters (bond lengths and angles), vibrational frequencies, and other electronic properties. jetir.orgnih.gov

Studies on related benzofuran (B130515) carboxylic acids have shown that theoretical parameters calculated via DFT are in excellent agreement with experimental data obtained from techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net These calculations can confirm, for instance, the planarity of the benzofuran ring system and the orientation of the carboxylic acid group relative to the fused rings. researchgate.net Furthermore, DFT is used to analyze intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and stability. uj.ac.za

Table 1: Representative Geometric Parameters for a Benzofuran-2-Carboxylic Acid Analog Calculated by DFT Note: This data is illustrative for a related benzofuran structure to demonstrate typical DFT outputs.

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.23 Å
Bond Length C-O (acid) 1.35 Å
Bond Length O-H 0.97 Å
Bond Angle O=C-O 122.5°
Bond Angle C-C-O (ring) 109.8°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity. jetir.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org For benzofuran derivatives, FMO analysis helps identify which parts of the molecule are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com In a typical benzofuran-2-carboxylic acid, the HOMO is often distributed over the benzofuran ring system, while the LUMO may be localized more towards the carboxylic acid group and adjacent atoms, indicating the regions susceptible to electronic transitions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Analog Note: Values are representative and derived from studies on similar structures.

Parameter Energy (eV)
HOMO Energy -6.35
LUMO Energy -2.16
Energy Gap (ΔE) 4.19

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. bhu.ac.in The ESP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For a molecule like 5,6-Dimethoxybenzofuran-2-carboxylic acid, the ESP surface would likely show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, as these are highly electronegative. bhu.ac.inresearchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and availability for hydrogen bonding. This analysis provides a visual representation of how the molecule will interact with other charged or polar species. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. lew.ro This approach is particularly useful for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net

For this compound, MD simulations can be used to explore its conformational space, particularly the rotation of the carboxylic acid and methoxy groups. lew.ro When studying its potential as a biologically active agent, MD simulations are invaluable for modeling its binding to a protein's active site. uj.ac.za These simulations can reveal the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. Parameters such as root mean square deviation (RMSD) and radius of gyration (Rg) are monitored during the simulation to assess the stability and conformational changes of the complex. lew.ro

Theoretical Mechanistic Insights into Reaction Pathways

Computational chemistry, particularly DFT, is also a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the activation energy, which governs the reaction rate. pku.edu.cn

For derivatives of benzofuran, theoretical studies can provide mechanistic insights into their synthesis and reactivity. For example, DFT calculations have been used to investigate cycloaddition reactions involving furan (B31954) rings. pku.edu.cn Such studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. This information is critical for optimizing reaction conditions to improve yields and selectivity in the synthesis of complex benzofuran-based molecules.

Mechanistic and in Vitro Biological Research on 5,6 Dimethoxybenzofuran 2 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of 5,6-dimethoxybenzofuran-2-carboxylic acid derivatives is significantly influenced by the nature and position of various substituents on the benzofuran (B130515) core and its associated side chains. Structure-activity relationship (SAR) studies have been instrumental in elucidating the structural requirements for their diverse biological functions, ranging from enzyme inhibition to anticancer and antimicrobial effects.

A key aspect of the SAR of benzofuran derivatives is the impact of substitutions on the benzene (B151609) ring. For instance, the presence of methoxy (B1213986) groups at the 5 and 6 positions is a defining feature of the compounds discussed herein and is considered important for affinity towards certain biological targets. In the context of anticancer activity, the introduction of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to consistently increase cytotoxic effects. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to target proteins. For example, a study on 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives revealed that the position of a halogen atom is a critical determinant of its biological activity. nih.gov Specifically, a bromine atom attached to the methyl group at the 3-position resulted in significant cytotoxic activity against leukemia cell lines. nih.gov

Furthermore, modifications at the 2-position of the benzofuran ring, where the carboxylic acid of the parent compound is located, are crucial. The conversion of the carboxylic acid to amides, for instance, has been explored to modulate activity. In a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity.

In the context of cholinesterase inhibition, SAR studies on related 5,6-dimethoxybenzofuran-3-one derivatives have indicated that the dimethoxy substitution pattern is important for enzyme affinity. While a direct comparison to the 2-carboxylic acid derivatives is not available, this suggests that the electronic properties conferred by the methoxy groups at these positions are favorable for interaction with the active sites of these enzymes.

In Vitro Enzyme Inhibition and Target Engagement

Derivatives of this compound have been investigated for their potential to inhibit various enzymes implicated in a range of diseases. The following subsections detail the in vitro inhibitory mechanisms against specific enzymatic targets.

Lymphoid Tyrosine Phosphatase (LYP) Inhibition Mechanisms

Lymphoid tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a crucial negative regulator of T-cell receptor signaling. nih.gov Consequently, inhibitors of LYP are being explored as potential therapeutics for autoimmune diseases and as cancer immunotherapy agents. Research has identified the benzofuran-2-carboxylic acid scaffold as a potent phosphotyrosine (pTyr) mimetic, capable of interacting with the active site of LYP. nih.gov

A structure-based design approach led to the synthesis of a library of benzofuran salicylic (B10762653) acids that demonstrated significant LYP inhibition, with IC50 values in the low micromolar to nanomolar range. nih.gov While specific 5,6-dimethoxy derivatives were not detailed in this particular study, the findings highlight the potential of the core scaffold. The inhibitory mechanism involves the interaction of the carboxylate group with the phosphate-binding pocket of the enzyme. SAR studies revealed that substitutions on a phenyl ring attached to the benzofuran could further enhance potency. For instance, replacing a bromine atom with a chlorine atom on this peripheral ring did not significantly alter the inhibitory activity, whereas a nitro group led to a decrease in inhibition, suggesting that both steric and electronic factors play a role in binding. nih.gov More recent studies have identified specific benzofuran-2-carboxylic acid derivatives, D34 and D14, as reversible inhibitors of LYP with Ki values of 0.93 μM and 1.34 μM, respectively. nih.gov These compounds were shown to regulate T-cell receptor signaling by specifically inhibiting LYP. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized and evaluated as dual inhibitors of both AChE and BChE. While these compounds possess a benzofuran-3-one core rather than a 2-carboxylic acid, the findings provide valuable insights into the potential of the 5,6-dimethoxybenzofuran scaffold for cholinesterase inhibition.

In this study, the 5,6-dimethoxy substitution was specifically chosen to increase polarity compared to previously reported 6-alkoxy derivatives. The synthesized compounds exhibited potent, nanomolar inhibition of AChE. The most active compound, with a 2-fluoro substituent on the benzyl ring, displayed an IC50 value of 52 ± 6.38 nM against AChE. Docking studies suggested a binding mode similar to the well-known AChE inhibitor, donepezil. The study concluded that the 5,6-dimethoxybenzofuranone derivatives with a methylbenzyl substituent on the pyridine (B92270) ring were more potent than their 6-ethoxy and 6-propoxy counterparts.

CompoundSubstitutionAChE IC50 (nM)BuChE IC50 (nM)
5a H75 ± 5.12110 ± 8.15
5b 2-F52 ± 6.3898 ± 7.23
5c 4-F68 ± 4.57105 ± 6.89
5d 2-Cl81 ± 6.11123 ± 9.34
5e 4-Cl72 ± 5.83115 ± 8.76
5f 2-Br95 ± 7.24145 ± 11.2
5g 4-Br88 ± 6.91132 ± 10.5
5h 2-CH3110 ± 8.45160 ± 12.8
5i 4-CH398 ± 7.62148 ± 11.9
Donepezil -45 ± 3.89-
Tacrine --85 ± 6.21

Data adapted from a study on 5,6-dimethoxybenzofuran-3-one derivatives.

Chorismate Mutase Inhibition for Antimycobacterial Potential

A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones were identified as potent inhibitors of bacterial chorismate synthase, another enzyme in the shikimate pathway. researchgate.netnih.gov The structural similarity of these compounds to the benzofuran core suggests that derivatives of this compound could also be designed to target enzymes within this pathway. The antimycobacterial potential of benzofuran-isatin hybrids has also been demonstrated against multi-drug resistant Mycobacterium tuberculosis strains, with some compounds showing excellent activity (MIC values as low as 0.125 μg/mL). nih.gov These findings underscore the potential of the benzofuran scaffold in the development of new antimycobacterial agents, possibly through the inhibition of essential enzymes like chorismate mutase.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its overactivation is implicated in the development and progression of several cancers. nih.govnih.gov Consequently, EGFR tyrosine kinase inhibitors are a major class of targeted cancer therapies. Research into the anticancer properties of benzofuran derivatives has included the investigation of their ability to inhibit EGFR.

Novel benzofuran-indole hybrids have been synthesized and identified as potent and selective EGFR inhibitors. nih.govnih.gov One such hybrid, 8aa , demonstrated significant inhibitory effects against both wild-type and double mutant (L858R/T790M) EGFR, which is a common resistance mutation in non-small-cell lung cancer. nih.gov This compound was shown to block the EGFR signaling pathway, thereby inhibiting cell viability and migration in cancer cell lines. nih.gov Although this study did not specifically involve this compound, it highlights the potential of the broader benzofuran class to serve as a scaffold for the development of EGFR inhibitors. The SAR of these hybrids could inform the design of new derivatives of this compound with potential EGFR inhibitory activity.

In Vitro Antimicrobial Activity Assessment

The benzofuran scaffold is present in numerous natural and synthetic compounds with a wide range of antimicrobial activities. Derivatives of this compound have been assessed for their efficacy against various microbial pathogens.

Studies on benzofuran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against Gram-positive cocci such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL. Some of these compounds also exhibited antifungal activity against Candida species. nih.gov

In a study of benzofuran derivatives isolated from Penicillium crustosum, one compound demonstrated moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 to 25 μg/mL. mdpi.com Another derivative from the same source showed antifungal effects against Penicillium italicum and Colletotrichum musae with an MIC of 12.5 μg/mL. mdpi.com The SAR in this study suggested that for antifungal activity, the presence of a hydroxyl group at the C-6 position, which would decrease polarity, may facilitate penetration of the fungal cell membrane. mdpi.com

While these studies provide evidence for the general antimicrobial potential of the benzofuran class, specific data on the antimicrobial spectrum and potency of this compound and its direct derivatives would be necessary to fully characterize its antimicrobial profile.

Evaluation against Bacterial Strains

Research into the antimicrobial properties of benzofuran scaffolds has identified activity in various derivatives, though specific data on this compound is limited. However, studies on structurally analogous compounds provide insight. For instance, 5,6-dimethoxynaphthalene-2-carboxylic acid, which shares the dimethoxy aromatic core and carboxylic acid functional group, was synthesized and evaluated for in vitro antibacterial activity against several pathogenic bacteria. researchgate.net The study found that both this compound and its precursor, 5-bromo-6-methoxynaphthalene-2-carboxylic acid, demonstrated antibacterial properties. researchgate.net

Broader studies on other benzofuran derivatives have also shown potential. Halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid were active against a panel of Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL. mdpi.com These findings suggest that the benzofuran nucleus is a promising scaffold for developing antibacterial agents, with substitutions significantly influencing efficacy and specificity.

Evaluation against Fungal Strains

The antifungal potential of benzofuran derivatives has been explored, with several studies highlighting the activity of compounds structurally related to this compound. In one study, certain halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid exhibited antifungal activity against Candida albicans and Candida parapsilosis, with MIC values of 100 µg/mL. mdpi.com

Similarly, a series of (aryl/heteroaryl-piperazino-alkyl)-substituted derivatives of 5-acetyl-4,7-dimethoxybenzofuran were synthesized and screened for antimicrobial activity. researchgate.net While most of these compounds showed no significant activity, three derivatives demonstrated specific activity against Candida albicans. researchgate.net These findings indicate that specific substitutions on the dimethoxybenzofuran scaffold are critical for conferring antifungal properties.

In Vitro Anticancer Activity and Cellular Mechanisms

Derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines. Research has shown that the introduction of halogens, such as bromine, into the benzofuran structure can significantly enhance cytotoxic activity. nih.govresearchgate.net

One study focused on derivatives of 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid, evaluating their cytotoxicity against leukemia lines (K562, MOLT-4) and a cervix carcinoma line (HeLa). nih.gov Five compounds from this series showed significant cytotoxic activity. nih.govresearchgate.net For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic for K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no toxicity toward HeLa and normal HUVEC cells. researchgate.net The structure-activity relationship analysis indicated that bromination of methyl or acetyl groups attached to the benzofuran system increased cytotoxicity. nih.govresearchgate.net The IC₅₀ values for several active compounds were determined to be in the range of 20–85 μM against both cancer and normal cell lines. nih.gov

Recent research into cancer immunotherapy has identified benzofuran-2-carboxylic acid derivatives as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway. nih.gov Inhibition of LYP can enhance antitumor immunity. Specific derivatives, identified as D14 and D34, were shown to regulate TCR signaling by inhibiting LYP. nih.gov This action leads to a boost in antitumor immune responses, which includes the activation of T-cells and the inhibition of M2 macrophage polarization in an in vitro model. nih.govablesci.com Macrophages are key components of the tumor microenvironment, and shifting their polarization from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype is a key goal of immunotherapy.

In Vitro Antioxidant Activity Investigations

The antioxidant capacity of chemical compounds is often evaluated using in vitro assays that measure their ability to scavenge free radicals. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which provides information on the reducing ability of a compound. mdpi.com Phenolic compounds are well-known for their antioxidant properties, acting as chain-breaking antioxidants that can stop peroxidation processes by reacting with peroxyl radicals. mdpi.com

While direct antioxidant data for this compound was not found in the reviewed literature, studies on related benzofuran structures confirm the antioxidant potential of this chemical class. For instance, a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives synthesized from polyphenols were evaluated for their antioxidant capacity using both the DPPH assay and cyclic voltammetry. nih.govmdpi.com The results attributed a remarkable antioxidant activity to several of the tested lactone derivatives, confirming that the benzofuran core, particularly when substituted with hydroxyl or methoxy groups that can donate hydrogen atoms, is a viable scaffold for antioxidant compounds. nih.govmdpi.com The antioxidant effect can be quantified by the IC₅₀ value, which is the concentration of the compound required to quench 50% of the DPPH radicals. nih.gov

In Vitro Antiviral Activity Investigations

A comprehensive review of scientific literature did not yield specific studies concerning the in vitro antiviral activity of derivatives of this compound. While the broader class of benzofuran derivatives has been a subject of interest in antiviral research, with various compounds investigated for activity against a range of viruses, specific data on derivatives of the 5,6-dimethoxy substituted parent acid are not available in the reviewed literature. unila.ac.idresearchgate.net Consequently, there are no reported research findings or data tables detailing the efficacy of these specific compounds against any viral strains.

Applications in Synthetic Chemistry and Future Research Directions

Utility as Synthetic Intermediates in Medicinal Chemistry and Drug Discovery

The benzofuran (B130515) nucleus is a core component of many compounds with significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov Consequently, 5,6-Dimethoxybenzofuran-2-carboxylic acid and its derivatives are valuable intermediates in the synthesis of new therapeutic agents. chemicalbook.com

One notable application is in the synthesis of heterocyclic systems with potential bioactivity. For instance, this compound has been utilized as a starting material for the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H- nih.gov-benzofuro-[2,3-c]- nih.gov-benzazepin-6,12-dione. nih.gov This multi-step synthesis involves the conversion of the carboxylic acid to a benzoxazinone, followed by further transformations to yield the final complex heterocyclic structure. nih.gov

Furthermore, research has demonstrated the synthesis of various derivatives from analogous benzofuran carboxylic acids, highlighting the scaffold's versatility. For example, a range of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer activity. researchgate.net These studies underscore the potential of the benzofuran-2-carboxylic acid moiety as a starting point for generating libraries of compounds for drug discovery. The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives has been achieved through methods like 8-aminoquinoline (B160924) directed C–H arylation and transamidation, starting from the parent benzofuran-2-carboxylic acid. nih.govmdpi.com

In the quest for new anticancer agents, derivatives of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid have been synthesized and their cytotoxicity against leukemia (K562) and cervical carcinoma (HeLa) cell lines has been investigated. nih.gov Some of these derivatives exhibited significant cytotoxic effects, with IC50 values below 50 µM, and were found to induce apoptosis. nih.gov This highlights the potential of this specific benzofuran scaffold in the development of new cancer therapies. The general class of benzofuran-2-carboxylic acid derivatives has also been explored as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. semanticscholar.orgnih.gov

Below is a table summarizing the synthesis of some bioactive derivatives starting from or related to this compound:

Starting Material/Core StructureSynthesized Compound Class/ExamplePotential Application
This compound2,3-dimethoxy-7-methyl-7,12-dihydro-6H- nih.gov-benzofuro-[2,3-c]- nih.gov-benzazepin-6,12-dioneBioactive heterocyclic systems
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acidVarious brominated and amide derivativesAnticancer agents
Benzofuran-2-carboxylic acidElaborate benzofuran-2-carboxamidesDrug discovery libraries
Benzofuran-2-carboxylic acidNovel lymphoid tyrosine phosphatase (LYP) inhibitorsCancer immunotherapy

Building Blocks for Chemical Probe Development

Chemical probes are essential tools for studying biological processes. The benzofuran scaffold, with its inherent fluorescence and biological activity, is an attractive core for the development of such probes. nih.gov Fungal benzofuran natural products, for instance, have been identified as a rich source of chemical probes for exploring neuroprotective chemical space, particularly in the context of Alzheimer's disease. nih.gov

While direct examples of this compound being used as a building block for chemical probes are not extensively documented, the general utility of the benzofuran structure in this area is well-established. Benzofuran derivatives can be functionalized to create fluorescent markers for single-photon studies, making them suitable for applications in medical imaging. nih.gov The development of chemical libraries based on benzofuran scaffolds is an efficient strategy for investigating biologically relevant chemical spaces. nih.gov

The synthesis of diverse libraries of compounds from scaffolds like 3-carboxy-2-aryl benzofurans allows for the exploration of various physicochemical properties, which is crucial for the design of effective chemical probes. acs.org The inherent reactivity of the carboxylic acid group in this compound allows for its conjugation to other molecules, a key step in the creation of targeted chemical probes.

Q & A

Basic: What are the standard synthetic routes for 5,6-Dimethoxybenzofuran-2-carboxylic acid?

The compound is synthesized via Friedländer condensation using salicylaldehyde derivatives and ketones. For example, a one-pot reaction involving 5,6-dimethoxy-substituted benzofuran precursors with quinoline-3-carboxylic acid derivatives under acidic conditions yields the target compound. Key reagents include phosphorus pentachloride (PCl₅) for activating carboxylic acid groups and coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (dimethylaminopyridine) for amide bond formation . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >75%.

Basic: What spectroscopic methods are used to characterize this compound?

Characterization relies on:

  • 1H/13C NMR : Assign methoxy peaks (δ ~3.87–4.00 ppm) and aromatic protons (δ ~6.92–8.90 ppm). Discrepancies between experimental and theoretical shifts may arise due to solvent effects or substituent interactions .
  • IR spectroscopy : Carboxylic acid C=O stretches appear at ~1695–1751 cm⁻¹, while benzofuran C-O-C vibrations occur at ~1598–1632 cm⁻¹ .
  • Mass spectrometry (ESI-LRMS) : Molecular ion peaks (e.g., m/z 245 [MNa⁺]) confirm molecular weight .

Advanced: How can researchers optimize the Friedländer condensation reaction for higher yields?

Optimization strategies include:

  • Catalyst screening : DMAP improves coupling efficiency by reducing side reactions.
  • Solvent selection : Dichloromethane or THF enhances solubility of intermediates.
  • Temperature control : Reflux conditions (e.g., 60–80°C) balance reaction rate and decomposition risks.
  • Purification : Column chromatography (SiO₂, dichloromethane) or recrystallization (CH₂Cl₂/MeOH) removes byproducts .

Advanced: How to resolve discrepancies in NMR data for substituted benzofuran derivatives?

Discrepancies often stem from conformational flexibility or hydrogen bonding . For example:

  • Solvent polarity : Acetone-d₆ vs. CDCl₃ shifts proton resonances due to differential solvation.
  • Dynamic effects : Rotameric equilibria in methoxy groups broaden peaks. Use variable-temperature NMR to freeze conformers .
  • DFT calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*) to validate assignments .

Advanced: What are the potential biological applications of this compound derivatives?

Derivatives show promise in:

  • Enzyme inhibition : The dimethoxybenzofuran scaffold interacts with cytochrome P450 (CYP2A6) active sites, as seen in methoxsalen analogs .
  • Antimicrobial activity : Substituted benzofurans exhibit activity against S. aureus (MIC ~8 µg/mL) via membrane disruption .
  • Anti-inflammatory effects : Quinoline-3-carboxylate hybrids modulate COX-2 pathways (IC₅₀ ~10 µM) .

Basic: What purification techniques are effective for isolating this compound?

  • Recrystallization : Use methanol or CH₂Cl₂/MeOH mixtures to remove unreacted starting materials.
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar byproducts.
  • Acid-base extraction : Leverage the carboxylic acid’s solubility in aqueous NaOH (pH >10) for partitioning .

Advanced: How do substituents on the benzofuran core influence reactivity and bioactivity?

  • Methoxy groups : Electron-donating methoxy substituents enhance aromatic ring stability and direct electrophilic substitution to the 3-position.
  • Carboxylic acid : Facilitates salt formation (e.g., sodium salts) for improved solubility in biological assays.
  • Comparative studies : 5,6-Dimethoxy analogs show higher CYP2A6 binding affinity vs. non-substituted benzofurans (ΔG ~-2.3 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.